N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and organic compounds . The compound you mentioned seems to be a derivative of benzothiazole, with additional phenyl, methyl, and oxazole groups, and a carboxamide function. These modifications could potentially alter the properties and biological activity of the base benzothiazole structure .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The exact synthesis pathway for your specific compound would depend on the desired substitutions and functional groups.Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These techniques can provide information about the crystal structure, intermolecular interactions, and other physical properties of the compound .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific substitutions and functional groups present in the molecule. Some benzothiazole derivatives have been studied for their potential as anti-tubercular compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be influenced by the specific substitutions and functional groups present in the molecule. Techniques like FTIR, NMR, and mass spectrometry can be used to analyze these properties .Mechanism of Action
Target of Action
The primary target of this compound is related to anti-tubercular and anti-inflammatory activities . The compound has shown significant inhibitory activity against Mycobacterium tuberculosis . In the context of anti-inflammatory activity, it has been found to inhibit COX-1 and COX-2 enzymes .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. In the case of anti-tubercular activity, the compound binds to the target DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . For anti-inflammatory activity, the compound inhibits the COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins, key mediators of inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. In the context of tuberculosis, it interferes with the biosynthesis of arabinogalactan, thereby inhibiting the growth of Mycobacterium tuberculosis . In terms of anti-inflammatory activity, by inhibiting COX-1 and COX-2 enzymes, it disrupts the synthesis of prostaglandins, reducing inflammation .
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
The compound’s action results in significant anti-tubercular and anti-inflammatory effects. It inhibits the growth of Mycobacterium tuberculosis, contributing to the control of tuberculosis infection . Additionally, it reduces inflammation by inhibiting the production of prostaglandins .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature and humidity can impact the stability of the compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the thiazole derivative.
Cellular Effects
Thiazole derivatives have been reported to exhibit a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-11-10-15(21-23-11)17(22)19-13-8-6-12(7-9-13)18-20-14-4-2-3-5-16(14)24-18/h2-10H,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEZOEUSLNRYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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